molecular formula C15H19NO2 B1602766 Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate CAS No. 268538-23-4

Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate

Cat. No. B1602766
M. Wt: 245.32 g/mol
InChI Key: FJBYWRPJPLSKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate (MSC) is a cyclic carboxylic acid ester with a spirocyclic structure. It is a versatile compound that has been used in a variety of applications, including organic synthesis, catalysis, and pharmaceutical research.

Mechanism Of Action

The mechanism of action of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate is not fully understood. However, it is believed that Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, pain, and blood pressure regulation. By inhibiting the production of prostaglandins, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate may be able to reduce inflammation and pain.

Biochemical And Physiological Effects

Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to inhibit the production of prostaglandins, reduce inflammation, and reduce pain. In animal studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to reduce inflammation, reduce pain, and reduce blood pressure. In human studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to reduce inflammation, reduce pain, and reduce blood pressure.

Advantages And Limitations For Lab Experiments

Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has several advantages and limitations for laboratory experiments. The advantages of using Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in laboratory experiments include its availability, low cost, and ease of synthesis. The limitations of using Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in laboratory experiments include its instability in aqueous solutions and its low solubility in organic solvents.

Future Directions

The future directions for the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in scientific research are numerous. One potential direction is the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in drug discovery and development. Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used as a starting material for the synthesis of novel drugs and drug candidates. Another potential direction is the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate as a catalyst for the synthesis of a variety of compounds, including polymers and organometallic complexes. Additionally, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used in the development of new analytical techniques, such as high-performance liquid chromatography (HPLC). Finally, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used in the development of new diagnostic and therapeutic strategies for a variety of diseases, such as cancer and cardiovascular disease.

Scientific Research Applications

Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used in a variety of scientific research applications, including organic synthesis, catalysis, and pharmaceutical research. In organic synthesis, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. In catalysis, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a catalyst for the synthesis of a variety of compounds, including polymers and organometallic complexes. In pharmaceutical research, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a starting material for the synthesis of a variety of drugs, including angiotensin-converting enzyme (ACE) inhibitors, beta blockers, and anti-inflammatory drugs.

properties

IUPAC Name

methyl spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-14(17)11-6-8-15(9-7-11)10-16-13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYWRPJPLSKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CC1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592942
Record name Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate

CAS RN

268538-23-4
Record name Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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